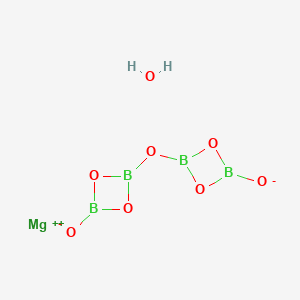
Magnesium borate N-hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium borate N-hydrate is a compound that includes magnesium, boron, oxygen, and hydrogen. It is known for its strong thermoluminescence, mechanical and thermal properties, high elasticity coefficient, corrosion resistance, and heat resistance . These properties make it valuable in various industrial applications, including thermoluminescence and X-ray screening.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium borate N-hydrate can be synthesized using different methods, including liquid state and solid-state synthesis. One common method involves reacting boric acid with magnesium oxide under controlled conditions. The reaction can be enhanced using microwave energy, which has been shown to produce pure magnesium borate hydrate minerals . The reaction conditions typically involve heating the mixture at specific power levels and durations to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves mining boron minerals or extracting them from seawater. The production process may include double salt transformation and other refining techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium borate N-hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Can be achieved using reducing agents like hydrogen or carbon monoxide.
Substitution: Often involves the replacement of one element or group with another, using reagents like halogens or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce magnesium oxide and boric acid, while reduction could yield elemental magnesium and boron compounds .
Applications De Recherche Scientifique
Magnesium borate N-hydrate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic reactions and as a component in ion-battery systems.
Biology: Investigated for its potential use in stomach cancer chemotherapy and as a radiation shield material.
Medicine: Explored for its thermoluminescent properties in medical imaging and radiation therapy.
Mécanisme D'action
The mechanism by which magnesium borate N-hydrate exerts its effects involves its interaction with molecular targets and pathways. For example, its thermoluminescent properties are due to the excitation of electrons within the compound’s crystal lattice, which then release energy as light when returning to their ground state . In catalysis, the compound’s surface properties facilitate the adsorption and transformation of reactants into products .
Comparaison Avec Des Composés Similaires
Magnesium oxide: Known for its high thermal stability and use in refractory materials.
Magnesium sulfate: Commonly used in agriculture and medicine.
Magnesium phosphate: Utilized in fertilizers and food additives.
Uniqueness of Magnesium Borate N-hydrate: this compound stands out due to its unique combination of thermoluminescence, mechanical strength, and resistance to heat and corrosion. These properties make it particularly valuable in applications requiring high durability and stability under extreme conditions .
Propriétés
IUPAC Name |
magnesium;2-oxido-4-[(4-oxido-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B4O7.Mg.H2O/c5-1-7-3(8-1)11-4-9-2(6)10-4;;/h;;1H2/q-2;+2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBPMOFJWKUERH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(O1)OB2OB(O2)[O-])[O-].O.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4H2MgO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













